molecular formula C20H16ClNO3 B2370806 (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one CAS No. 174842-31-0

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one

Cat. No.: B2370806
CAS No.: 174842-31-0
M. Wt: 353.8
InChI Key: PPBVYUFMGBSBKO-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is an organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, a chloro substituent, and a dimethylamino phenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves a multi-step process. One common method is the aldol condensation reaction, where appropriate starting materials are reacted under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of (E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-(dimethylamino)phenyl)acrylic acid
  • (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde

Uniqueness

(E)-6-chloro-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is unique due to its combination of a chromenone core, a chloro substituent, and a dimethylamino phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

6-chloro-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBVYUFMGBSBKO-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.